2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate
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Overview
Description
2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thioester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Oxidation to Form the Sulfone: The thiazepane ring is oxidized to form the sulfone using an oxidizing agent such as hydrogen peroxide.
Esterification: The final step involves the esterification of the compound with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the sulfone group.
Reduction: Reduction reactions can be used to modify the thiazepane ring or the fluorophenyl group.
Substitution: The acetate ester can be subjected to nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups at the ester position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The thiazepane ring and fluorophenyl group are common motifs in drug design, suggesting possible applications in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate
- 2-(7-(2-Bromophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate
- 2-(7-(2-Methylphenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate
Uniqueness
The presence of the fluorophenyl group in 2-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl acetate distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity or stability.
Properties
IUPAC Name |
[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5S/c1-11(18)22-10-15(19)17-7-6-14(23(20,21)9-8-17)12-4-2-3-5-13(12)16/h2-5,14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBRRODJILBVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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